(1-Ethyl-1-methylpropyl)amine hydrochloride
Overview
Description
(1-Ethyl-1-methylpropyl)amine hydrochloride is a chemical compound with the molecular formula C6H16ClN. It is a derivative of amines and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride.
N-Alkylation: This involves the reaction of an amine with an alkyl halide in the presence of a base, such as triethylamine.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Purification: The compound is typically purified using techniques such as recrystallization or distillation to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides and sulfonates are used, often in the presence of a base.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Corresponding amines
Substitution: Various substituted amines
Scientific Research Applications
(1-Ethyl-1-methylpropyl)amine hydrochloride is used in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a tool in molecular biology research.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-Ethyl-1-methylpropyl)amine hydrochloride exerts its effects depends on its specific application
Comparison with Similar Compounds
N-Methylethylamine hydrochloride: Similar in structure but with a different alkyl group.
2,2,6,6-Tetramethylpiperidine: Another amine derivative with different substituents.
Uniqueness: (1-Ethyl-1-methylpropyl)amine hydrochloride is unique due to its specific alkyl groups, which influence its reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
3-methylpentan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-4-6(3,7)5-2;/h4-5,7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBXNFVAPJRVRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860409-61-6 | |
Record name | 3-methylpentan-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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